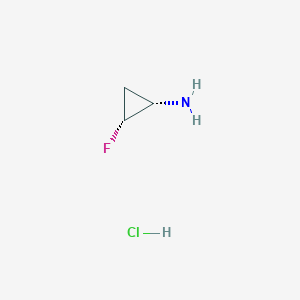

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride

Description

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopropane ring substituted with a fluorine atom and an amine group, making it a valuable building block in organic synthesis and pharmaceutical development.

Properties

IUPAC Name |

(1S,2R)-2-fluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNTYHQHKPQEX-MUWMCQJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a fluorinated alkene with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods utilize microreactors to control reaction parameters precisely, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted cyclopropylamines, imines, and oximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in the development of enzyme inhibitors and studying enzyme-substrate interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of agrochemicals and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

- (1S,2R)-2-fluorocyclopropan-1-amine

- (1S,2R)-2-chlorocyclopropan-1-amine hydrochloride

- (1S,2R)-2-bromocyclopropan-1-amine hydrochloride

Uniqueness

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Biological Activity

(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is a fluorinated cyclopropane derivative with significant biological activity. Its unique structure, featuring a fluorine atom and an amine group, allows for various interactions with biological targets, making it a candidate for drug development and medicinal chemistry.

- Molecular Formula : C₃H₇ClFN

- Molecular Weight : 111.54 g/mol

- IUPAC Name : this compound

- CAS Number : 141042-20-8

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards these targets, which is crucial for its biological effects. The amine group facilitates hydrogen bonding and electrostatic interactions with target molecules, further contributing to its activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Neurological Effects : Preliminary studies suggest that the compound may effectively cross the blood-brain barrier, indicating potential applications in treating neurological disorders.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory and analgesic effects, making it relevant in pain management .

- Enzyme Inhibition : It has been used in studies to understand enzyme inhibition mechanisms, particularly involving amine oxidases .

Table 1: Biological Activity Summary

Case Study: Neurological Applications

A study investigated the effects of this compound on neuronal cells. Results indicated that the compound could modulate neurotransmitter release, suggesting potential therapeutic applications in conditions like depression or anxiety disorders. Further research is ongoing to explore its efficacy in clinical settings.

Comparison with Similar Compounds

This compound can be compared with other cyclopropane derivatives to highlight its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1S,2S)-2-methylcyclopropan-1-amine | Cyclopropane Amine | Lacks fluorine; primarily studied for neurochemistry. |

| (1S,2S)-2-chlorocyclopropan-1-amine | Cyclopropane Amine | Chlorine substitution affects biological activity. |

| (1S,2S)-2-bromocyclopropan-1-amine | Cyclopropane Amine | Bromination alters interaction dynamics with targets. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclopropanation of fluorinated alkenes with amine precursors. A common strategy uses Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation. To ensure stereochemical integrity, chiral auxiliaries or asymmetric catalysis (e.g., chiral Rh or Cu catalysts) are employed . Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>98% purity). Reaction conditions (temperature, solvent, and catalyst loading) must be tightly controlled to minimize racemization .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Multi-modal characterization is critical:

- NMR : - and -NMR confirm cyclopropane ring geometry and fluorine substitution. Coupling constants (e.g., ~5–8 Hz) verify cis/trans configurations .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 138.06 for the free base) and isotopic patterns .

- X-ray Crystallography : Resolves absolute stereochemistry when crystalline derivatives are obtainable .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (≈50 mg/mL in water at 25°C), but stability varies:

- pH Sensitivity : Degrades in basic conditions (pH >8); use buffered solutions (pH 4–6) for long-term storage.

- Light/Temperature : Store desiccated at −20°C in amber vials to prevent photolytic ring-opening or amine oxidation .

Advanced Research Questions

Q. How does the stereochemistry of (1S,2R)-2-fluorocyclopropan-1-amine influence its biological activity, and what assays validate enantiomer-specific effects?

- Methodological Answer : The (1S,2R) configuration enhances binding to aminergic receptors (e.g., serotonin transporters) due to spatial alignment of the fluorine and amine groups. Enantiomer-specific activity is assessed via:

- In Vitro Binding Assays : Radioligand competition (e.g., H-citalopram for SERT inhibition) with IC comparisons between enantiomers .

- Molecular Dynamics Simulations : Predict docking poses in receptor binding pockets (e.g., using AutoDock Vina) .

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (PAMPA-BBB) .

Q. What strategies mitigate side reactions during derivatization of this compound for probe synthesis?

- Methodological Answer : Common side reactions include cyclopropane ring-opening under acidic/basic conditions or amine oxidation. Mitigation approaches:

- Protective Groups : Use Boc or Fmoc to shield the amine during coupling reactions.

- Low-Temperature Conditions : Perform acylations or sulfonations at 0–4°C to preserve ring integrity .

- Fluorine-Directed Synthesis : Leverage fluorine’s electronegativity to guide regioselective modifications (e.g., SNAr reactions) .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Resolution strategies include:

- Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples to detect inactive or toxic metabolites .

- Prodrug Design : Mask the amine with cleavable groups (e.g., acetyl) to enhance bioavailability .

- Dose-Response Optimization : Use PK/PD modeling to align in vitro IC with effective plasma concentrations .

Experimental Design & Data Analysis

Q. What computational tools predict the physicochemical properties of this compound for drug-likeness assessments?

- Methodological Answer : Use SwissADME or Molinspiration to compute:

- LogP : Predicted ~1.2 (moderate lipophilicity).

- pKa : Amine pKa ≈9.5 (protonated at physiological pH).

- Rule of Five Compliance : Molecular weight (<500), H-bond donors/acceptors (<5/10) .

Q. How are reaction yields optimized in large-scale syntheses without compromising stereopurity?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

- Flow Chemistry : Continuous reactors improve temperature control and reduce racemization .

- Catalyst Recycling : Immobilize chiral catalysts on silica or polymers to reduce costs .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) via software like JMP® .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.